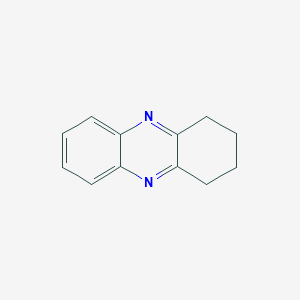

1,2,3,4-Tetrahydrophenazine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3,4-tetrahydrophenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSHIOJKUPGIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3N=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284709 | |

| Record name | 1,2,3,4-Tetrahydrophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672119 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4829-73-6 | |

| Record name | NSC38590 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydrophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2,3,4 Tetrahydrophenazine and Its Derivatives

Direct Annulation Reactions for 1,2,3,4-Tetrahydrophenazine Core Synthesis

Direct annulation, a chemical reaction in which a new ring is formed, stands out as a primary method for constructing the this compound framework. nih.govorganic-chemistry.org This approach typically involves the formation of two new bonds in a single synthetic operation, offering an efficient pathway to the target molecule.

Condensation of 1,2-Diamines with 1,2-Diketones

A prevalent and straightforward method for synthesizing the this compound core is the condensation reaction between 1,2-diamines and 1,2-diketones. google.comsapub.orgresearchgate.net This reaction is a classic example of forming a six-membered heterocyclic ring.

The specific condensation of ortho-phenylenediamine with cyclohexane-1,2-dione is a well-established route to this compound. google.comlookchem.com In a typical procedure, ortho-phenylenediamine is dissolved in a suitable solvent, such as ethanol (B145695), and then cyclohexane-1,2-dione is added. google.com The reaction mixture is heated for several hours to drive the condensation and subsequent cyclization. google.com Following the reaction, the product is often purified by column chromatography. google.com

This reaction can be represented as follows:

o-Phenylenediamine (B120857) + Cyclohexane-1,2-dione → this compound + 2 H₂O

A patent describes a method where 12 mmol of o-phenylenediamine is reacted with 14 mmol of cyclohexane-1,2-dione in 30 mL of ethanol at 60°C for 8 hours. google.com After concentration, the crude product is purified using a neutral alumina (B75360) column to yield this compound. google.com

To enhance the efficiency and yield of the condensation reaction, various catalytic systems and reaction conditions have been explored. Catalysts can facilitate the reaction by activating the carbonyl groups of the diketone or by promoting the dehydration step. uni-bayreuth.deresearchgate.net

Commonly used solvents include ethanol and methanol, and the reaction temperature typically ranges from 50 to 70°C. google.com The choice of catalyst and conditions can significantly impact the reaction rate and the purity of the final product. For instance, the use of a palladium catalyst has been noted in the synthesis of phenazine (B1670421) derivatives. In some cases, the reaction is performed under an inert atmosphere to prevent oxidation of the starting materials or product. rsc.org

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| o-Phenylenediamine, Cyclohexane-1,2-dione | Ethanol, 60°C, 8h | This compound | Not specified | google.com |

| 4-Methoxy-2-nitroaniline, Catechol | 2 mol% Pd/C, H₂, 120°C, 12h | 7-Methoxy-1,2,3,4-tetrahydrophenazine | 42% | rsc.org |

| Benzene-1,2-diamine, Cyclohexan-1,2-diol | Ir@SiCN, KOtBu, diglyme, 140°C, 24h | This compound | Not specified | uni-bayreuth.de |

The synthesis of substituted 1,2,3,4-tetrahydrophenazines introduces the challenge of regioselectivity, where the position of the substituents on the final molecule needs to be controlled. This is particularly relevant when using substituted ortho-phenylenediamines or substituted cyclohexane-1,2-diones.

For example, the reaction of 4-substituted o-phenylenediamines with cyclohexane-1,2-dione can potentially lead to two different regioisomers. Research has shown that the electronic properties of the substituent on the diamine can influence the regiochemical outcome. lookchem.comrsc.org In one study, the reaction of 4-chloro-o-phenylenediamine was found to yield only the 8-chloro regioisomer, suggesting that the 7-chloro isomer may be less stable and decompose under the reaction conditions. lookchem.com Conversely, the reaction with 4-methoxy-o-phenylenediamine resulted in a mixture of two regioisomers. lookchem.com

The development of methods that provide high regioselectivity is crucial for the synthesis of specific, functionally optimized this compound derivatives. researchgate.netrsc.orgchemrxiv.orgmdpi.comrsc.org

| Substituted Reactant | Product(s) | Regioisomer Ratio | Reference |

| 4-Chloro-o-phenylenediamine | 8-Chloro-1,2,3,4-tetrahydrophenazine | Single isomer | lookchem.com |

| 4-Methoxy-o-phenylenediamine | 7-Methoxy- and 8-Methoxy-1,2,3,4-tetrahydrophenazine | 2:1 | lookchem.com |

| 4-Methoxy-2-nitroaniline | 7-Methoxy-1,2,3,4-tetrahydrophenazine | Single isomer | rsc.org |

Oxidative Coupling Reactions in Tetrahydrophenazine Formation

Oxidative coupling represents another important strategy for the synthesis of the tetrahydrophenazine core. lookchem.comunirioja.esfrontiersin.orgcore.ac.uknih.gov This method often involves the in-situ generation of the reactive species through an oxidation step.

One notable example is the use of elemental sulfur to promote the aminative aromatization of 1,2,3,4-tetrahydrophenazines. lookchem.comscribd.com In this process, the tetrahydrophenazine, which can be formed in situ from the condensation of o-phenylenediamine and cyclohexane-1,2-dione, reacts with an amine in the presence of sulfur. lookchem.com This reaction leads to the formation of 1-aminophenazines, demonstrating a flexible route to functionalized phenazine derivatives. lookchem.com The reaction is typically carried out at elevated temperatures, for instance at 80°C for 16 hours. lookchem.com

Synthesis of this compound N-Oxides and Related Oxidized Forms

The N-oxides of this compound are an important class of derivatives with distinct chemical reactivity and potential biological activity. mdpi.com

The synthesis of this compound 5,10-dioxide can be achieved through the "Beirut reaction". researchgate.net This reaction involves the treatment of a suitable precursor with an oxidizing agent. The reaction of this compound di-N-oxide with acetic anhydride (B1165640) has also been studied, indicating the reactivity of these N-oxide compounds. acs.org Furthermore, the oxidation of dichlorophenazine with hydrogen peroxide in glacial acetic acid has been shown to produce the corresponding di-N-oxides. researchgate.net The synthesis of quinoxaline (B1680401) 1,4-di-N-oxide analogues has also been reported, which are structurally related to tetrahydrophenazine N-oxides. acs.org

| Starting Material | Reagent(s) | Product | Reference |

| Not specified | Beirut Reaction | This compound 5,10-dioxide | researchgate.net |

| 2,3-Dichlorophenazine | Hydrogen peroxide, Acetic acid | 2,3-Dichlorophenazine di-N-oxide | researchgate.net |

| 2,8-Dichlorophenazine | Hydrogen peroxide, Acetic acid | 2,8-Dichlorophenazine di-N-oxide | researchgate.net |

| This compound di-N-oxide | Acetic anhydride | Various acetylated products | acs.org |

Beirut Reaction Pathways for Phenazine N-Oxide Derivatives

The Beirut reaction is a notable method for the synthesis of phenazine N-oxides, including this compound 5,10-dioxide. researchgate.netnih.gov This reaction provides a pathway to introduce N-oxide functionalities, which are important for further chemical transformations. researchgate.netacs.org The reaction of this compound di-N-oxide with acetic anhydride has been a subject of study, highlighting the reactivity of these N-oxide derivatives. acs.orgaub.edu.lbuop.edu.joaub.edu.lb The resulting N-oxides can serve as intermediates in the synthesis of various substituted phenazine compounds. acs.org

Derivatization Strategies for this compound Backbones

Halogenation and Introduction of Halogenated Analogues

The introduction of halogen atoms onto the this compound scaffold is a key strategy for modifying its electronic properties and reactivity. frontiersin.orgmdpi.comnih.gov Halogenation can be achieved using various reagents and conditions to yield mono- or di-halogenated products. google.com.pg For instance, the reaction of this compound-5,10-dioxide with bromine or chlorine can produce 1,4-dihalo derivatives. google.com.pg The choice of halogenating agent and the molar ratio of reactants influence the degree of halogenation. google.com.pg

Efficient methods have been developed for the synthesis of chlorinated phenazine derivatives starting from precursors like 3,3,6,6-tetrachloro-1,2-cyclohexanedione. researchgate.net This can lead to the formation of 1,1,4-trichloro-1,2,3,4-tetrahydrophenazines, which can then be aromatized to the corresponding 1-chlorophenazines. researchgate.netthieme-connect.de The introduction of halogens can significantly influence the chemical behavior of the resulting molecules, a principle widely applied in the development of new chemical entities. frontiersin.orgmdpi.com

Table 1: Halogenation of this compound Derivatives

| Starting Material | Reagent | Product | Reference |

| This compound-5,10-dioxide | Bromine | 1,4-Dibromo-1,2,3,4-tetrahydrophenazine-5,10-dioxide | google.com.pg |

| This compound-5,10-dioxide | Chlorine | 1,4-Dichloro-1,2,3,4-tetrahydrophenazine-5,10-dioxide | google.com.pg |

| 3,3,6,6-Tetrachloro-1,2-cyclohexanedione | 1,2-Phenylenediamines | 1,1,4-Trichloro-1,2,3,4-tetrahydrophenazines | researchgate.net |

Formation of Polycyclic Fused Systems from Tetrahydrophenazine Intermediates

This compound and its derivatives are valuable intermediates in the synthesis of larger, polycyclic aromatic compounds (PACs). mdpi.comnih.goviarc.fr These reactions often involve condensation or cyclization steps that extend the aromatic system. google.comd-nb.infonih.gov For example, tetrahydrophenazine intermediates can be used to construct fused systems containing additional rings, leading to complex structures with unique electronic and photophysical properties. researchgate.netbeilstein-journals.orgacs.org The synthesis of these polycyclic compounds is of significant interest due to their potential applications in materials science and electronics. nih.govbeilstein-journals.org The strategic use of tetrahydrophenazine intermediates allows for the controlled construction of these elaborate molecular architectures. mdpi.comdokumen.pub

Chemical Reactivity and Transformation Pathways of 1,2,3,4 Tetrahydrophenazine

Aromatization Reactions of 1,2,3,4-Tetrahydrophenazines to Phenazines

The conversion of 1,2,3,4-tetrahydrophenazines to the fully aromatic phenazine (B1670421) core is a common and important transformation. cnrs.frthieme-connect.de This process can be achieved through several methods, including oxidative dehydrogenation and aminative aromatization. cnrs.frescholarship.org

The dehydrogenation of 1,2,3,4-tetrahydrophenazines to yield phenazines can be accomplished using various oxidizing agents. escholarship.org Common reagents for this transformation include palladium on charcoal, which typically requires high temperatures (200–230 °C). thieme-connect.de Other methods involve the use of iodine in refluxing acetic acid or 2,3-dichloro-5,6-dicyanobenzo-1,4-quinone (DDQ) in benzene (B151609). thieme-connect.de In some biological systems, the final step in the biosynthesis of phenazine-1-carboxylic acid (PCA) and phenazine-1,6-dicarboxylic acid (PDC) involves the aromatization of their tetrahydrophenazine precursors, a reaction catalyzed by the FMN-dependent oxidase PhzG. escholarship.org

An innovative approach for the synthesis of 1-aminophenazines involves the sulfur-promoted aminative aromatization of 1,2,3,4-tetrahydrophenazines. cnrs.frlookchem.com This method utilizes elemental sulfur to facilitate the reaction between 1,2,3,4-tetrahydrophenazines and various primary and secondary amines, including anilines and aliphatic amines. lookchem.comscribd.com The reaction proceeds under mild thermal conditions and does not require a transition metal catalyst. lookchem.com The proposed mechanism suggests a dearomatizing tautomerization of the tetrahydrophenazine, followed by a Michael addition of the amine. lookchem.com Subsequent aromatization steps lead to the formation of the 1-aminophenazine product. lookchem.com This process is notable for its ability to construct complex aminophenazine structures from simple starting materials. lookchem.com

Table 1: Examples of Sulfur-Promoted Aminative Aromatization of 1,2,3,4-Tetrahydrophenazine with Various Amines lookchem.com

| Amine Reactant | Product | Yield (%) |

| Aniline | 1-Anilinophenazine | 75 |

| m-Toluidine | 1-(m-Toluidino)phenazine | 68 |

| p-Anisidine | 1-(p-Methoxyphenylamino)phenazine | 82 |

| Benzylamine | 1-(Benzylamino)phenazine | 65 |

| Morpholine | 1-Morpholinophenazine | 55 |

Reduction Pathways of this compound

The reduction of this compound can lead to the formation of more saturated phenazine derivatives, such as octahydrophenazines. blogspot.com

The reduction of this compound can yield 1,2,3,4,6,7,8,9-octahydrophenazine. google.com A patented method describes the synthesis of 5,10-disubstituted-7-substituted-1,2,3,4,4a,5,10,10a-octahydrophenazine by dissolving a 7-substituted-1,2,3,4-tetrahydrophenazine in anhydrous toluene (B28343) and treating it with sodium borohydride (B1222165) and an organic acid under controlled temperature conditions. google.com

Nucleophilic Substitution Studies on Halogenated Tetrahydrophenazine Derivatives

The reactivity of halogenated phenazine derivatives in nucleophilic substitution reactions has been a subject of study, particularly in the context of developing new antibacterial agents. acs.org While specific studies focusing solely on nucleophilic substitution of halogenated this compound are not extensively detailed in the provided search results, the general principles of nucleophilic substitution on halogenated aromatic systems are relevant. libretexts.orgmolport.com In such reactions, a nucleophile replaces a halogen atom on the aromatic ring. molport.com The reactivity of the halogenated compound is influenced by the nature of the halogen (with iodides generally being the most reactive), the strength of the carbon-halogen bond, and the stability of the halide as a leaving group. libretexts.org The presence of activating or deactivating groups on the phenazine ring system would also be expected to influence the course and rate of substitution. thieme-connect.de

Electrophilic Reactivity of the this compound Ring System

The electrophilic reactivity of the this compound ring system is influenced by the electron-donating or withdrawing nature of its substituents and the nitrogen atoms within the heterocyclic ring. thieme-connect.de The phenazine system itself is generally more susceptible to nucleophilic attack due to the electron-withdrawing effect of the two nitrogen atoms. thieme-connect.de However, electrophilic substitution can occur, particularly when the ring is activated by electron-donating groups. thieme-connect.dewur.nl For the partially saturated this compound, electrophilic attack can potentially occur on the aromatic portion of the molecule. The reaction of this compound with aromatic aldehydes, such as benzaldehyde, in the presence of acetic anhydride (B1165640) can lead to condensation products. rsc.org For instance, reaction with p-nitrobenzaldehyde can yield 1-p-nitrobenzyl-3,4-dihydrophenazine and 1,4-bis-p-nitrobenzylphenazine. rsc.org The reaction of this compound-N-oxide with acetic anhydride has also been investigated, indicating another pathway for functionalization. aub.edu.lbaub.edu.lbacs.org

Advanced Spectroscopic and Structural Characterization of 1,2,3,4 Tetrahydrophenazine Compounds

X-ray Crystallographic Analysis for Structural Elucidation

The molecular structure of 1,2,3,4-tetrahydrophenazine combines a fully aromatic benzene (B151609) ring and a pyrazine (B50134) ring fused to a saturated cyclohexane ring. The bond lengths and angles within this structure reflect the hybridization of the constituent atoms. The aromatic portion is planar, with C-C bond lengths intermediate between single and double bonds, and C-H bonds attached to sp² hybridized carbons. The fused pyrazine ring contains sp² hybridized carbon and nitrogen atoms. In contrast, the tetrahydro- portion consists of sp³ hybridized carbon atoms, leading to tetrahedral bond angles and characteristic C-C and C-H single bond lengths.

While specific crystallographic data for the parent this compound is not extensively detailed in the provided sources, analysis of derivatives like this compound 5,10-dioxide reveals key structural features. nih.gov In this derivative, the quinoxaline (B1680401) ring system (the benzene and pyrazine rings) is planar. nih.gov The expected bond lengths for the different types of bonds in such a molecule can be compared to average values derived from large crystallographic databases. theorchem.ru

Table 1: Typical Bond Lengths in Organic Compounds Relevant to Tetrahydrophenazine Structures

| Bond Type | Hybridization | Average Bond Length (Å) |

|---|---|---|

| C-C (aromatic) | sp²-sp² | 1.395 |

| C-N (in pyridine) | sp²-sp² | 1.338 |

| C=N | sp²-sp² | 1.323 researchgate.net |

| C-N | sp²-sp³ | 1.455 |

| C-C | sp³-sp³ | 1.524 |

| C-N | sp³-sp² | 1.469 |

Data derived from crystallographic databases and related structures. theorchem.ru

These standard values serve as a benchmark for analyzing the precise molecular geometry of specific this compound compounds when their crystal structures are determined.

The conformational flexibility of this compound originates from the saturated six-membered ring. Saturated heterocycles of this type typically adopt non-planar conformations to minimize angular and torsional strain. rsc.org The most common conformations are the chair, boat, and twist-boat forms. For most six-membered rings, the chair conformation is the most stable as it minimizes unfavorable steric interactions.

In the crystal structure of this compound 5,10-dioxide, the molecule possesses crystallographic symmetry where the quinoxaline ring lies on a mirror plane. nih.gov The attached saturated ring adopts a conformation where two methylene groups are also on this plane, while the other two are disordered about it. nih.gov This suggests a conformation that is likely a variation of a half-chair or sofa, which is common for cyclohexene-like rings fused to a planar system. In analogous systems like N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles, the hexahydropyrazine ring undergoes inversions between two conformational diastereomers that become slow on the NMR timescale at low temperatures. researchgate.net This dynamic behavior is also expected for the saturated ring in this compound in solution.

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. mdpi.comrsc.org These non-covalent forces dictate the physical properties of the solid material. In the crystal structure of this compound 5,10-dioxide, the packing is stabilized by weak intermolecular π-π stacking interactions between the aromatic systems of adjacent molecules. nih.gov The centroid-centroid distance for these interactions was determined to be 3.6803 (7) Å. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure.

The ¹H NMR spectrum of a this compound derivative is expected to show distinct regions for aromatic and aliphatic protons. Protons on the benzene ring typically resonate in the downfield region (δ 7.0–8.0 ppm), while the methylene protons of the saturated ring appear in the upfield region.

For example, in the spectrum of 7-methyl-1,2,3,4-tetrahydrophenazine, the aromatic protons appear as doublets and triplets between δ 7.37 and 7.71 ppm. rsc.org The four methylene groups of the saturated ring appear as two multiplets, one around δ 3.05 ppm and another around δ 1.93 ppm. rsc.org The methyl group gives a singlet at δ 2.66 ppm. rsc.org The integration of these signals corresponds to the number of protons in each environment.

Table 2: Selected ¹H NMR Data for this compound Derivatives (in CDCl₃)

| Compound | Aromatic Protons (δ, ppm) | Aliphatic CH₂ Protons (δ, ppm) | Other Protons (δ, ppm) |

|---|---|---|---|

| 7-methyl-1,2,3,4-tetrahydrophenazine rsc.org | 7.70 (d, J=8.3 Hz, 1H), 7.43 (t, J=7.7 Hz, 1H), 7.37 (d, J=7.0 Hz, 1H) | 3.05 (d, J=5.5 Hz, 4H), 1.93 (t, J=3.3 Hz, 4H) | 2.66 (s, 3H, -CH₃) |

| 2-(tert-butyl)-1,2,3,4-tetrahydrophenazine rsc.org | 8.02–7.94 (m, 2H), 7.73–7.62 (m, 2H) | 3.34–3.26 (m, 2H), 3.12–3.03 (m, 1H), 2.89 (dd, J=17.5, 12.5 Hz, 1H), 2.25-2.21 (m, 1H), 1.74 (tdd, J=12.4, 4.7, 2.4 Hz, 1H), 1.60 (ddd, J=25.1, 12.8, 5.0 Hz, 1H) | 1.03 (s, 9H, -C(CH₃)₃) |

| 7-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydrophenazine rsc.org | 7.73 (d, J=9.3 Hz, 1H), 7.35 (dd, J=9.3, 2.4 Hz, 1H), 7.12 (d, J=2.4 Hz, 1H) | 3.01 (d, J=2.0 Hz, 4H), 1.98–1.88 (m, 4H) | 3.35-3.27 (m, 4H, piperazine), 2.57-2.49 (m, 4H, piperazine), 2.28 (s, 3H, -NCH₃) |

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. Aromatic and imine carbons (C=N) are found significantly downfield (δ 120–160 ppm), while the sp³-hybridized carbons of the saturated ring are found upfield.

In the ¹³C NMR spectrum of 7-methyl-1,2,3,4-tetrahydrophenazine, the quaternary carbons of the aromatic and pyrazine rings appear at δ 153.38, 152.86, 141.19, 140.51, and 136.63 ppm. rsc.org The aromatic CH carbons resonate at δ 128.76, 128.51, and 126.16 ppm. rsc.org The four aliphatic methylene carbons show two signals at δ 33.37 and 22.91 ppm, and the methyl carbon appears at δ 17.17 ppm. rsc.org Two-dimensional NMR techniques, such as HSQC and HMBC, are often used to correlate proton and carbon signals for unambiguous assignments. nih.gov

Table 3: Selected ¹³C NMR Data for this compound Derivatives (in CDCl₃)

| Compound | Aromatic/Imine Carbons (δ, ppm) | Aliphatic Carbons (δ, ppm) |

|---|---|---|

| 7-methyl-1,2,3,4-tetrahydrophenazine rsc.org | 153.38, 152.86, 141.19, 140.51, 136.63, 128.76, 128.51, 126.16 | 33.37, 33.08, 22.91, 17.17 (-CH₃) |

| 2-(tert-butyl)-1,2,3,4-tetrahydrophenazine rsc.org | 154.58, 154.03, 141.15, 141.10, 128.96, 128.31, 128.26 | 44.61, 35.01, 33.42, 32.57, 27.19, 24.15 |

| 7-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydrophenazine rsc.org | 153.88, 151.35, 150.58, 142.67, 136.52, 128.61, 121.54, 109.32 | 54.85, 48.68, 46.10 (-NCH₃), 33.13, 32.77, 22.95, 22.87 |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the detailed stereochemical and conformational analysis of this compound. The molecule's structure, which includes a flexible, non-aromatic six-membered ring fused to the rigid aromatic phenazine (B1670421) system, gives rise to specific conformational isomers.

The partially saturated cyclohexene-like ring in this compound is expected to adopt a half-chair conformation, which can undergo ring inversion. This dynamic process can be studied using variable temperature (VT) NMR spectroscopy. At room temperature, the rate of inversion may be fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons of the saturated ring. However, at lower temperatures, this inversion process can be slowed or "frozen out," leading to the appearance of distinct signals for the axial and equatorial protons, allowing for the determination of the energy barrier of this conformational interchange. nih.gov

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for elucidating the through-space proximity of protons, which is essential for conformational assignment. For instance, NOESY experiments can reveal correlations between the protons on the aliphatic ring and those on the adjacent aromatic ring, confirming the preferred conformation. The observation of NOEs between specific axial or equatorial protons can help to definitively assign their stereochemical orientation. nih.govresearchgate.net

Furthermore, the magnitude of vicinal proton-proton coupling constants (³J) obtained from high-resolution 1D or 2D NMR spectra provides valuable information about the dihedral angles between adjacent protons, in accordance with the Karplus equation. This data is instrumental in determining the puckering of the tetrahydro ring and the relative orientation of its substituents. researchgate.net

Interactive Table: Expected ¹H NMR Data for Conformational Analysis of this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key NOESY Correlations |

| Aromatic Protons | 7.5 - 8.2 | Multiplets | Correlations with adjacent aromatic protons and protons on C4/C1 of the aliphatic ring |

| Aliphatic Protons (C1, C4) | 2.8 - 3.2 | Multiplets | Correlations with aromatic protons and protons on C2/C3 |

| Aliphatic Protons (C2, C3) | 1.8 - 2.2 | Multiplets | Correlations with protons on C1/C4 |

Vibrational Spectroscopy Applications (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and characterizing the vibrational modes of this compound. The FTIR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the stretching and bending vibrations of the bonds within the molecule.

The key functional groups in this compound give rise to characteristic absorption bands. The aromatic part of the molecule will exhibit C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic part will show C-H stretching vibrations just below 3000 cm⁻¹. The C=N stretching of the pyrazine ring is expected in the 1650-1550 cm⁻¹ range, while the C-N stretching vibrations will appear in the 1350-1000 cm⁻¹ region. The presence of both sp² and sp³ hybridized carbon atoms will be clearly distinguishable in the C-H stretching region. vscht.czmdpi.com

Interactive Table: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂) |

| 1620 - 1580 | C=N Stretch | Pyrazine Ring |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1470 - 1430 | C-H Bend (Scissoring) | Aliphatic (CH₂) |

| 1350 - 1200 | C-N Stretch | Aromatic Amine |

| 900 - 670 | C-H Bend (Out-of-plane) | Aromatic |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

UV-Visible and photoluminescence spectroscopy provide insights into the electronic structure and photophysical properties of this compound. These techniques probe the electronic transitions between molecular orbitals.

The UV-Vis absorption spectrum of this compound is governed by electronic transitions within the aromatic portion of the molecule. The key transitions are the π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the phenazine core. The n → π* transitions, which are of lower intensity, involve the excitation of a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital. shu.ac.uklibretexts.org

The partial saturation of one of the rings in this compound disrupts the full conjugation of the phenazine system. This interruption of the π-system leads to a hypsochromic (blue) shift in the absorption maxima compared to the fully aromatic phenazine. The extent of this shift provides information on the degree of electronic communication between the saturated and aromatic portions of the molecule. researchgate.net

The photophysical properties, such as fluorescence and phosphorescence, of this compound can be investigated using emission spectroscopy. Upon absorption of a photon, the molecule is promoted to an excited electronic state. It can then relax to the ground state via radiative pathways (fluorescence, phosphorescence) or non-radiative pathways.

The fluorescence spectrum is typically a mirror image of the absorption spectrum. The fluorescence quantum yield and lifetime are important parameters that quantify the efficiency and dynamics of the emission process. Studies on similar phenazine-based compounds suggest that their emission properties are sensitive to the molecular structure and the surrounding environment. researchgate.net The introduction of the tetrahydro-ring may influence the excited-state dynamics and the efficiency of intersystem crossing to the triplet state.

Interactive Table: Expected Electronic and Photophysical Properties of this compound

| Property | Expected Value/Observation | Significance |

| Absorption Maxima (λmax) | ~350-380 nm (π → π), ~400-430 nm (n → π) | Indicates energy of electronic transitions; blue-shifted compared to phenazine. |

| Molar Absorptivity (ε) | High for π → π, Low for n → π | Relates to the probability of the electronic transition. |

| Emission Maxima (λem) | Expected in the blue-green region of the spectrum | Characterizes the energy of the emitted photons. |

| Fluorescence Quantum Yield (ΦF) | Moderate | Indicates the efficiency of the fluorescence process. |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₁₂H₁₂N₂), the expected molecular ion peak is at m/z 184. nih.gov

The fragmentation of the molecular ion provides valuable structural information. The fragmentation pattern is influenced by the stability of the resulting fragment ions. Common fragmentation pathways for this compound would involve the cleavage of the saturated ring. A retro-Diels-Alder reaction is a plausible pathway, leading to the loss of ethene (C₂H₄, 28 Da) or related neutral fragments. The loss of a hydrogen atom to form a stable [M-H]⁺ ion at m/z 183 is also a common feature. nih.govlibretexts.org The peak observed at m/z 169 corresponds to the loss of a methyl group (CH₃, 15 Da), likely following a rearrangement. nih.gov

Interactive Table: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 184 | [C₁₂H₁₂N₂]⁺˙ (Molecular Ion) | - |

| 183 | [C₁₂H₁₁N₂]⁺ | H˙ |

| 169 | [C₁₁H₉N₂]⁺ | CH₃˙ (after rearrangement) |

| 156 | [C₁₀H₈N₂]⁺˙ | C₂H₄ (retro-Diels-Alder) |

Spectroelectrochemical Methods for Redox Characterization

Spectroelectrochemistry combines electrochemical methods with spectroscopy (typically UV-Vis) to study the spectral changes of a molecule as its oxidation state is varied. This technique is particularly useful for characterizing the redox properties of electroactive molecules like phenazine derivatives. core.ac.uk

For this compound, spectroelectrochemistry can be used to monitor the formation of radical cations or anions upon oxidation or reduction, respectively. By applying a controlled potential to a solution of the compound in an optically transparent thin-layer electrochemical cell, the corresponding changes in the UV-Vis absorption spectrum can be recorded simultaneously. researchgate.net

This allows for the determination of the formal redox potentials (E°') of the compound. Furthermore, the spectra of the generated redox species (e.g., the radical cation [C₁₂H₁₂N₂]⁺˙) can be obtained, providing information about their electronic structure and stability. The reversibility of the redox processes can also be assessed by cycling the potential and observing if the original spectrum is restored. nih.govacs.org

Theoretical and Computational Investigations of 1,2,3,4 Tetrahydrophenazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic characteristics of molecules. By approximating the electron density, DFT calculations can elucidate properties like electronic structure and reactivity for compounds such as 1,2,3,4-tetrahydrophenazine and its derivatives. nih.govresearchgate.net

HOMO-LUMO Energy Gap Analysis

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter derived from DFT calculations. This HOMO-LUMO gap (ΔE) provides valuable information about a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller gap generally indicates higher reactivity, as it is energetically more favorable to move electrons from the HOMO to the LUMO. researchgate.net

For phenazine-based compounds, HOMO-LUMO calculations have revealed energy gaps that can vary, indicating a range of reactivity and potential for biological interactions. researchgate.net For instance, in a study of triazine derivatives, the HOMO-LUMO energy gap was found to be a key indicator of the molecule's stability and reactivity. irjweb.com The energies of the HOMO and LUMO are directly related to the ionization potential and electron affinity of the molecule, respectively. ajchem-a.com These values are crucial for determining global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity. irjweb.comajchem-a.com

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Relates to the ability to donate an electron. ajchem-a.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron. ajchem-a.com |

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Relates to the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

Prediction of Spectroscopic Properties and Spectral Interpretation

DFT calculations are instrumental in predicting and interpreting various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govd-nb.info By computing these properties, researchers can corroborate experimental findings and gain deeper insights into the molecular structure. d-nb.infonih.gov

For NMR, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of chemical shifts. nih.govmdpi.com This computational approach has proven to be highly accurate, especially when accounting for conformational isomers. d-nb.info The calculated NMR chemical shifts for both ¹H and ¹³C can be compared with experimental data to confirm the structure of a molecule. nih.gov Recent advancements have even combined DFT-calculated shielding tensors with 3D graph neural networks to achieve state-of-the-art prediction performance. nih.gov

In the realm of IR spectroscopy, DFT can compute vibrational frequencies, which correspond to the absorption bands observed in an experimental IR spectrum. vscht.czlibretexts.org This allows for the assignment of specific bands to the stretching and bending of particular bonds within the molecule, such as C-H, C=C, and C-N bonds. vscht.czchemrxiv.org For aromatic systems, characteristic absorptions in the regions of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ due to carbon-carbon stretching vibrations in the aromatic ring can be predicted and analyzed. vscht.cz The theoretical spectra generated by DFT often show very good agreement with experimental results, helping to clarify ambiguities in previously reported assignments. nih.gov

| Spectroscopic Technique | Predicted Properties | Application |

| NMR Spectroscopy | Chemical Shifts (¹H, ¹³C) | Structural elucidation and confirmation. d-nb.infonih.gov |

| IR Spectroscopy | Vibrational Frequencies | Identification of functional groups and bond types. nih.govvscht.cz |

| UV-Vis Spectroscopy | Electronic Transitions (e.g., HOMO→LUMO) | Understanding electronic structure and chromophores. scirp.org |

Energetic and Conformational Studies

DFT is also a powerful tool for studying the energetics and conformational landscape of molecules. nih.govekb.eg By calculating the relative energies of different possible conformations, the most stable structures in both the gas phase and in solution can be identified. nih.govekb.eg This is crucial for understanding how a molecule like this compound might exist and interact in different environments.

Conformational analysis involves scanning the potential energy surface by systematically changing dihedral angles to locate energy minima, which correspond to stable conformers. ekb.eg For complex molecules, multiple low-energy conformers can coexist, and their relative populations can be estimated from their calculated energies. d-nb.info The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is important for accurately predicting conformational preferences in solution. ekb.eg These studies provide a foundational understanding of the molecule's three-dimensional shape and flexibility.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical methods, particularly DFT, are extensively used to model reaction mechanisms at the atomic level. diva-portal.orgnih.gov This involves mapping out the potential energy surface of a reaction, identifying transition states, and calculating reaction barriers. nih.gov Such studies provide detailed insights into how chemical transformations occur, including the role of intermediates and the factors that control selectivity. diva-portal.org

For reactions involving heterocyclic compounds, quantum chemical modeling can elucidate the step-by-step process of bond breaking and formation. nih.gov By calculating the energies of reactants, products, and transition states, the feasibility and kinetics of a proposed mechanism can be evaluated. nih.gov This approach is invaluable for understanding synthetic pathways and for designing new reactions.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or property-based descriptors of molecules with a specific property of interest. researchgate.netnih.gov These models are widely used to predict various physicochemical properties, such as boiling point, solubility, and chromatographic retention times, based on the molecular structure. unimore.itinsilico.eu

The general workflow for developing a QSPR model involves several key steps: data collection and curation, calculation of molecular descriptors, model building using statistical methods like multiple linear regression or machine learning, and model validation. nih.gove-bookshelf.de The molecular descriptors can be derived from the chemical structure in various ways, including topological, geometrical, and quantum chemical calculations. unimore.itmdpi.com QSPR has been successfully applied to a wide range of organic compounds and is a valuable tool in chemical and pharmaceutical research for predicting properties before a compound is synthesized. unimore.itnih.gov

Molecular Dynamics Simulations for Conformational Stability and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, capturing their motion and interactions over time. nih.gov This technique is particularly useful for studying the conformational stability of flexible molecules like this compound and for analyzing their interactions with other molecules, such as solvents or biological macromolecules. nih.govnih.gov

In an MD simulation, the forces between atoms are calculated using a molecular mechanics force field, and Newton's equations of motion are integrated to simulate the atomic movements. nih.gov By analyzing the simulation trajectory, one can assess the stability of different conformations by monitoring metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). mdpi.comnih.gov

MD simulations are also powerful for studying intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for understanding the behavior of molecules in solution and their binding to target proteins. nih.govresearchgate.net The analysis of these interactions can reveal the key residues and forces that govern molecular recognition and complex formation. researchgate.net

| Simulation Metric | Description | Information Gained |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the overall stability of a conformation or a protein-ligand complex. mdpi.com |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average positions. | Identifies flexible regions within a molecule. mdpi.com |

| Interaction Fraction | The proportion of simulation time that a specific intermolecular interaction (e.g., hydrogen bond) is maintained. | Quantifies the stability and importance of specific intermolecular contacts. researchgate.net |

| Radius of Gyration (RoG) | A measure of the compactness of a molecule's structure. | Indicates overall conformational changes, such as folding or unfolding. mdpi.com |

Analysis of Charge Distribution and Bonding Characteristics

Theoretical and computational chemistry provide powerful tools for understanding the electronic structure of molecules, offering insights into the distribution of electrons and the nature of chemical bonds. For this compound, methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are employed to elucidate its charge distribution and bonding characteristics. These analyses are crucial for predicting the molecule's reactivity, stability, and intermolecular interactions.

Charge Distribution Analysis

The distribution of electron density in a molecule is rarely uniform, leading to partial positive and negative charges on different atoms. This charge distribution is fundamental to a molecule's electrostatic potential and its interactions with other molecules.

One common method to quantify this is Mulliken population analysis . This approach partitions the total electron density among the atoms in a molecule, providing a set of partial atomic charges. uni-muenchen.dechemrxiv.org While it is a widely used method, it is known that the resulting charges can be sensitive to the choice of basis set used in the calculation. uni-muenchen.de

For this compound, the nitrogen atoms, being more electronegative than carbon, are expected to carry a negative charge. Computational studies on related structures, such as o-phenylenediamine (B120857), support this, showing significant negative charge localization on the nitrogen atoms. nih.gov The carbon atoms in the aromatic ring are also expected to have non-uniform charge distributions due to the influence of the fused dihydropyrazine (B8608421) ring. The hydrogen atoms, being the least electronegative, generally exhibit partial positive charges.

| Atom | Anticipated Mulliken Charge (a.u.) |

|---|---|

| N1 | -0.35 to -0.45 |

| C2 (sp3) | -0.15 to -0.25 |

| C3 (sp3) | -0.15 to -0.25 |

| C4a (aromatic) | +0.10 to +0.20 |

| C5a (aromatic) | -0.05 to +0.05 |

| N5 | -0.35 to -0.45 |

| H (attached to N) | +0.25 to +0.35 |

| H (attached to sp3 C) | +0.10 to +0.20 |

This table presents a representative, estimated range of Mulliken charges for selected atoms in this compound, based on data from structurally similar compounds.

Natural Population Analysis (NPA) , which is part of the NBO analysis, offers an alternative method for determining atomic charges. NPA is generally considered to be less dependent on the basis set and provides a more physically realistic description of the electron distribution. uni-rostock.de In NPA, the nitrogen atoms would similarly be expected to show a significant negative charge, reflecting their high electronegativity.

Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. uni-muenchen.defaccts.de It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concepts. uni-rostock.de This analysis yields information on bond orders, hybridization, and the delocalization of electron density through hyperconjugative interactions.

In this compound, the bonding can be divided into several key types:

Aromatic C-C and C-N bonds: The benzene (B151609) ring fused to the dihydropyrazine ring retains significant aromatic character. The C-C bonds within this ring will have bond orders intermediate between a single and a double bond. The C-N bonds of the pyrazine (B50134) ring will also exhibit partial double bond character.

Saturated C-C and C-N bonds: The tetrahydro part of the molecule features single C-C and C-N bonds. NBO analysis can reveal the hybridization of these atoms, which is expected to be predominantly sp³.

C=N imine bond: The dihydropyrazine ring contains a C=N double bond, which is a key feature of its structure.

While specific NBO analysis data for this compound is not published, theoretical studies on dihydropyrazine and quinoxaline (B1680401) derivatives provide insights into the expected bonding patterns. researchgate.netresearchgate.net For instance, the C-N bonds in the dihydropyrazine ring are expected to have significant single bond character, while the C=N bond will have a bond order approaching two. researchgate.net The hybridization of the nitrogen atoms will be close to sp², with one lone pair of electrons.

To illustrate the expected bonding characteristics, a representative table of NBO analysis results is presented below, based on data from analogous heterocyclic systems.

| Bond | Expected Bond Type | Anticipated Wiberg Bond Order | NBO Hybridization |

|---|---|---|---|

| N1-C10a | C-N single bond | ~1.1 - 1.2 | C(sp²) - N(sp²) |

| C4a-N5 | C=N double bond | ~1.8 - 1.9 | C(sp²) - N(sp²) |

| C1-C2 | C-C single bond | ~0.9 - 1.0 | C(sp³) - C(sp³) |

| C5a-C6 | Aromatic C-C bond | ~1.4 - 1.6 | C(sp²) - C(sp²) |

| N1 Lone Pair | Lone Pair | N/A | sp²-like |

| N5 Lone Pair | Lone Pair | N/A | sp²-like |

This table provides representative, estimated NBO analysis data for key bonds in this compound, inferred from studies on structurally related heterocyclic compounds.

Coordination Chemistry of 1,2,3,4 Tetrahydrophenazine and Its Ligands

Synthesis of Metal Complexes with 1,2,3,4-Tetrahydrophenazine-Derived Ligands

The synthesis of metal complexes using this compound-derived ligands is a strategic approach to developing new materials with tailored properties. The core structure can be chemically modified to create ligands that, upon coordination with metal ions, yield novel three-dimensional structures. wm.eduresearchgate.net A common preparatory route involves the reaction of a metal salt with the pre-synthesized ligand in a suitable solvent, often under reflux, to facilitate the formation of the complex. sysrevpharm.orgxiahepublishing.com

A key example involves the synthesis of 7,8-dichloro-1,2,3,4-tetrahydrophenazine, which is prepared by heating 4,5-dichloro-o-phenylenediamine with 1,2-cyclohexanedione. wm.eduresearchgate.net This substituted phenazine (B1670421) derivative is designed to readily coordinate with metal salts like copper iodide to form new and complex structures. wm.eduresearchgate.net In another example of derivatization, this compound 5,10-dioxide has been synthesized, highlighting the chemical accessibility of modified ligands based on this scaffold. researchgate.net

The coordination of transition metals with ligands derived from the broader phenazine family has been explored with various metals, including cobalt(II), nickel(II), copper(II), and cadmium(II). researchgate.net Research has specifically highlighted the capacity of substituted 1,2,3,4-tetrahydrophenazines to coordinate with cuprous salts to generate novel three-dimensional structures. wm.eduresearchgate.net The flexible oxidation states and coordination geometries of transition metals enable them to bind with a variety of ligand types, leading to diverse reaction mechanisms such as ligand exchange and redox activity. nih.gov The stoichiometry of the resulting complexes, often found to be in a 1:1 or 1:2 metal-to-ligand ratio, depends on the specific ligand and metal ion involved. xiahepublishing.comresearchgate.net The coordination typically occurs through the nitrogen atoms of the heterocyclic ring system. scirp.org

The rational design of ligands is fundamental to controlling the structure and function of the final metal complex. mdpi.com Factors such as the geometry of the metal center, the shape and nature of the ligand, solvent choice, and pH all influence the self-assembly process. mdpi.com In the context of this compound, ligand design involves introducing specific substituents onto the core structure to modulate its coordination properties.

The synthesis of 7,8-dichloro-1,2,3,4-tetrahydrophenazine is a clear example of ligand design, where the chloro substituents are added to influence the electronic properties and subsequent coordination behavior with metals like copper. wm.eduresearchgate.net The nitrogen atoms within the phenazine ring system provide the primary coordination sites. researchgate.netwm.eduresearchgate.net The elucidation of coordination modes is achieved through various spectroscopic and analytical techniques, confirming the binding of the metal to the ligand. sysrevpharm.org Modern computational methods are also emerging as powerful tools for the de novo design of ligands for specific transition metal complexes. nih.gov

Structural Characterization of Metal-Organic Architectures and Complexes

The characterization of metal complexes derived from this compound ligands is crucial for understanding their structure and properties. Techniques such as elemental analysis, infrared spectroscopy, and thermal analysis are employed to confirm the composition and coordination. researchgate.netsysrevpharm.orgacs.org These methods have been used to establish the structure of various transition metal complexes, revealing details about their geometry and stability. researchgate.netresearchgate.net

For instance, studies on related nitrogen heterocycles have identified various architectures, including one-dimensional polymeric chains where metal ions are bridged by other components of the complex. acs.org The synthesis of new nitrogen heterocycles, such as derivatives of this compound, is pursued with the specific goal of creating novel three-dimensional structures upon coordination with metal salts. wm.eduresearchgate.net

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of coordination complexes. wm.edu While crystallographic data for a metal complex of this compound itself is not detailed in the provided sources, the structure of the ligand precursor, 7,8-dichloro-1,2,3,4-tetrahydrophenazine, has been thoroughly characterized, providing insight into the geometry that will be present in its complexes. wm.eduresearchgate.net

The crystal structure of 7,8-dichloro-1,2,3,4-tetrahydrophenazine reveals that the hydrogen-saturated portion of the ring system adopts a twisted, cyclohexyl-like conformation. wm.eduresearchgate.net The two aromatic rings are nearly co-planar. wm.eduresearchgate.net This structural information is foundational for understanding how the ligand will arrange itself around a metal center upon complexation.

Table 1: Selected Crystal Data and Structure Refinement for 7,8-Dichloro-1,2,3,4-tetrahydrophenazine Data sourced from a single-crystal X-ray study at T = 200 K. wm.eduresearchgate.net

| Parameter | Value |

| Chemical formula | C₁₂H₁₀Cl₂N₂ |

| Formula weight | 253.13 |

| Crystal system | Triclinic |

| Space group | P1 |

| a (Å) | 7.3751 (3) |

| b (Å) | 8.1633 (3) |

| c (Å) | 9.8809 (4) |

| α (°) | 82.122 (2) |

| β (°) | 79.992 (2) |

| γ (°) | 71.411 (2) |

| Volume (ų) | 542.68 (4) |

| Z | 2 |

| R-factor (R1) | 0.032 |

| wR-factor (wR2) | 0.089 |

Table 2: Selected Bond Angles for 7,8-Dichloro-1,2,3,4-tetrahydrophenazine wm.eduresearchgate.net

| Atoms | Angle (°) |

| C5—C4—C3 | 110.68 (12) |

| C2—C3—C4 | 109.92 (12) |

| Torsion Angle | |

| C2—C3—C4—C5 | 63.62 (17) |

Electronic and Redox Properties of this compound Metal Complexes

The electronic properties of metal complexes are a key area of investigation, as they determine potential applications in areas like catalysis and materials science. Quinoxalines and the closely related phenazines have received considerable attention for their electronic properties. wm.eduresearchgate.net Ligands that can exist in multiple stable or accessible oxidation states are known as redox-active ligands. mdpi.com These ligands significantly expand the range of redox transitions possible within a metal complex. mdpi.com

Electrochemical methods, such as cyclic voltammetry, are used to investigate the redox properties of these complexes. acs.org Studies on polynuclear manganese complexes, for example, have revealed multi-step reversible redox processes corresponding to the Mn(II)/Mn(III) interconversion. mdpi.com For complexes with redox-active ligands, it is possible for electron transfer to occur from a ligand-based orbital. researchgate.net The combination of a redox-active ligand with a metal center can lead to complex electronic structures and multiple accessible electronic states. mdpi.com

Role of Intermolecular Interactions in Metal-Complex Formation

Within metal-organic frameworks (MOFs), the interplay of interactions between guest molecules and the framework, as well as between different components of the framework itself, governs the system's properties. nih.govnih.gov The embedding of functional units within a framework leads to a competition between various intermolecular interactions, which can modulate the system's dynamics. nih.gov Understanding these non-covalent interactions is key to designing new materials with specific functions, as they are fundamental to the chemical behavior of porous materials. frontiersin.org

Supramolecular Architectures and Materials Science Applications of 1,2,3,4 Tetrahydrophenazine Frameworks

1,2,3,4-Tetrahydrophenazine as Building Blocks for Polymeric and Conjugated Materials

The utility of this compound as a precursor in materials science is most prominently demonstrated in its role as a monomer for synthesizing conjugated polymers. researchgate.net By functionalizing the tetrahydrophenazine unit and then polymerizing it, materials with unique electronic and optical properties can be fabricated. These properties are largely dictated by the molecular design, particularly the arrangement of electron-donating and electron-accepting moieties within the polymer backbone.

A key strategy for tuning the properties of conjugated polymers is the donor-acceptor (D-A) approach, which involves alternating electron-rich (donor) and electron-poor (acceptor) units along a polymer chain. rsc.orgnih.gov This architecture facilitates intramolecular charge transfer, which can lower the material's band gap and influence its absorption and emission spectra. rsc.org The this compound framework serves as an effective electron-accepting unit once incorporated into a conjugated system.

A notable example is the synthesis of a donor-acceptor-donor (D-A-D) type monomer, 6,9-bis(2,3-dihydrothieno[3,4-b] metu.edu.trx-mol.comdioxin-5-yl)-1,2,3,4-tetrahydrophenazine, designated as EBE. researchgate.netmetu.edu.trx-mol.com In this design, the central this compound acts as the acceptor core, while two 3,4-ethylenedioxythiophene (B145204) (EDOT) units function as the electron donors. metu.edu.trresearchgate.net This specific molecular design is intended to create materials with desirable characteristics for applications like electrochromism. researchgate.net

Furthermore, polycyclic heteroaromatic molecules, which can be derived from precursors like this compound, are valuable building blocks for more complex architectures such as ladder-type materials. acs.org Ladder polymers consist of two parallel polymer chains linked by regular covalent bonds, resulting in a rigid, planar structure. rsc.orgwikipedia.org This planarity and limited conformational freedom can enhance electron delocalization, leading to superior electronic properties like high charge carrier mobility, making them suitable for organic electronics. acs.orgrsc.org

Electropolymerization is a powerful technique for fabricating thin films of conducting polymers directly onto an electrode surface. nih.gov This method allows for precise control over film thickness and morphology. The D-A-D monomer EBE, based on this compound and EDOT, has been successfully electropolymerized to create a stable polymer film, P(EBE). metu.edu.trx-mol.comresearchgate.net

This P(EBE) film exhibits significant electrochromic properties, meaning it can change color in response to an applied electrical potential. metu.edu.tr The film demonstrates multichromic behavior, shifting between dark cyanish-green in its neutral state (-0.8 V) and a transmissive green in its oxidized state (>0.6 V). metu.edu.trx-mol.com Research findings have highlighted the excellent stability of this material. The P(EBE) film retained nearly all of its electroactivity after 1000 switching cycles and maintained 95% of its optical contrast after 500 cycles. metu.edu.trx-mol.com These properties make it a promising candidate for use in electrochromic devices (ECDs), such as smart windows. metu.edu.tr An ECD constructed using P(EBE) and poly(3,4-ethylenedioxythiophene) (PEDOT) has been successfully demonstrated. metu.edu.trx-mol.com

| Property | Value/Observation | Source |

|---|---|---|

| Monomer | EBE (EDOT-1,2,3,4-tetrahydrophenazine-EDOT) | metu.edu.trx-mol.com |

| Polymerization Method | Electrochemical Polymerization | metu.edu.trresearchgate.net |

| Optical Band Gap (Eg) | 1.5 eV | metu.edu.trx-mol.comresearchgate.net |

| Color States | Dark Cyanish-Green at -0.8 V (Neutral) | metu.edu.trx-mol.com |

| Green at -0.5 V | metu.edu.trx-mol.com | |

| Transmissive Green at >0.6 V (Oxidized) | metu.edu.trx-mol.com | |

| Electrochemical Stability | Maintained almost full electroactivity after 1000 switches | metu.edu.trx-mol.com |

| Optical Stability | Retained 95% of optical contrast after 500 switches | metu.edu.trx-mol.com |

Self-Assembly Processes and Supramolecular Organization

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. tue.nlfortunejournals.com These interactions, though weaker than covalent bonds, are critical in directing the self-assembly of molecules into well-defined, functional architectures. boekhovenlab.com

The assembly of complex supramolecular structures is governed by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, van der Waals forces, and metal-ligand coordination. fortunejournals.comnih.govmdpi.com The reversibility and directionality of these interactions allow for the formation of dynamic and responsive materials. fortunejournals.comnih.gov

In the context of phenazine-based frameworks, the aromatic nature of the core is particularly important for facilitating π-π stacking interactions. mdpi.com These interactions occur between electron-rich and electron-deficient aromatic rings, playing a crucial role in the organization of molecules in both solution and the solid state. Theoretical and experimental studies on related systems have confirmed the importance of interactions like hydrogen bonds and CH⋯π interactions in stabilizing the resulting supramolecular networks. rsc.org For instance, crystal structure analyses of related pyrazino-phenanthroline ligands reveal extensive π-stacking interactions that dictate their packing in the solid state. mdpi.com

Through careful design of molecular building blocks, self-assembly processes can be used to create ordered structures such as one-dimensional (1D) chains and two-dimensional (2D) networks. researchgate.net The geometry and functionality of the constituent molecules direct the dimensionality of the final architecture.

While extensive research on the self-assembly of this compound itself is limited, studies on related, larger phenazine-containing ligands provide insight into the potential of this structural motif. For example, coordination polymers incorporating ligands like dipyrido[3,2-a:2′,3′-c]phenazine (dppz) with metal ions have been shown to form 1D zigzag chain structures. researchgate.net In these systems, the size and shape of the aromatic ligand influence the final framework. researchgate.net Similarly, other related ligands have been used to construct 2D networks with defined topological arrays. researchgate.net These examples demonstrate how the rigid, planar geometry of the phenazine (B1670421) core can be exploited to build extended, ordered supramolecular structures through a combination of coordination bonds and non-covalent forces like π-stacking.

Integration into Advanced Functional Organic Materials

The integration of this compound-based units into larger systems is a promising route toward advanced functional organic materials. The demonstrated success in creating stable and efficient electrochromic polymers highlights its potential in optoelectronics. metu.edu.trnih.gov The development of the P(EBE) polymer and its use in a dual-type electrochromic device alongside PEDOT showcases a practical application. metu.edu.trresearchgate.net

Beyond electrochromism, the donor-acceptor properties imparted by the phenazine core make these materials interesting for other areas of organic electronics. For example, functionalized methanofullerenes, another class of n-type materials, have been studied in conjunction with phenazine-containing compounds in the context of organic solar cells. acs.org The ability to create both p- and n-type dopable polymers from quinoxaline-based structures, which share similarities with phenazines, suggests that materials derived from this compound could find use in devices like organic field-effect transistors (OFETs). metu.edu.tr The inherent properties of the phenazine framework make it a versatile platform for designing the next generation of functional organic materials.

Applications in Organic Semiconductors and Chromophores

The this compound core serves as a valuable building block in the synthesis of novel organic materials, particularly in the realm of organic semiconductors and chromophores. Its electron-accepting nature makes it a suitable component for creating donor-acceptor-donor (D-A-D) type polymers, which are extensively studied for their unique electronic and optical properties. researchgate.netmetu.edu.tr These properties are crucial for applications in various optoelectronic devices. researchgate.net

A notable example is the synthesis of a polymer film, P(EBE), derived from a monomer that incorporates 3,4-ethylenedioxythiophene (EDOT) as the donor unit and this compound as the acceptor unit. researchgate.netmetu.edu.tr This polymer exhibits significant electrochromic behavior, meaning it can change color when a voltage is applied. This property stems from the polymer's ability to undergo reversible redox reactions, which alters its electronic structure and, consequently, how it absorbs and reflects light. The resulting P(EBE) film demonstrates multichromic behavior, shifting from dark cyanish-green in its neutral state to a transmissive green when oxidized. researchgate.net

The optical band gap is a critical parameter for a semiconductor, defining the energy required to excite an electron to a conducting state. For the P(EBE) polymer, the optical band gap was calculated to be a low 1.5 eV. researchgate.netmetu.edu.tr This relatively low band gap is characteristic of many conjugated polymers and is advantageous for applications in organic electronics. Furthermore, the polymer film shows excellent optical stability, retaining 95% of its optical contrast after 500 switching cycles, highlighting its robustness for practical applications. researchgate.netmetu.edu.tr

The structural and electronic properties of tetrahydrophenazine derivatives have been investigated to understand their potential as chromophores. beilstein-journals.org A chromophore is the part of a molecule responsible for its color, arising from electronic transitions that absorb light in the visible spectrum. The study of substituted phenazines, which are closely related to the tetrahydrophenazine framework, shows that modifications to the molecular structure can tune these absorption and emission properties. researchgate.net This tunability is a key advantage of organic chromophores, allowing for the design of materials with specific colors and electronic characteristics for use in technologies like displays and sensors. researchgate.net

Table 1: Optoelectronic Properties of P(EBE) Polymer Film

| Property | Value/Observation | Potential Application |

|---|---|---|

| Monomer Structure | 3,4-ethylenedioxythiophene (Donor) - this compound (Acceptor) | Organic Electronics |

| Optical Band Gap (Eg) | 1.5 eV | Organic Semiconductors |

| Electrochromic Colors | Dark cyanish-green (-0.8 V) to Transmissive green (>0.6 V) | Smart Windows, Displays |

Potential in Energy Storage Device Components

The unique electrochemical properties of polymers based on the this compound framework indicate significant potential for their use in energy storage devices. Materials that exhibit stable and reversible color changes (electrochromism) are often capable of storing charge, a fundamental characteristic of batteries and supercapacitors. 1-material.comfrontiersin.org The process of switching between colored and transparent states involves the injection and ejection of ions and electrons, which is analogous to the charging and discharging cycles of an energy storage device. frontiersin.orgnih.gov

Research into the P(EBE) polymer, which combines this compound with EDOT, has demonstrated its remarkable electrochemical stability. researchgate.net The polymer film was able to endure 1000 switching cycles while retaining nearly all of its electroactivity. researchgate.netmetu.edu.tr This high level of stability is a critical requirement for components in energy storage systems, which must withstand numerous charge-discharge cycles without significant degradation in performance. 1-material.com

The development of dual-type electrochromic devices (ECDs) using the P(EBE) film alongside another polymer like poly(3,4-ethylenedioxythiophene) (PEDOT) further underscores this potential. researchgate.net Such devices not only function as "smart windows" that can modulate light transmission but also inherently act as a form of capacitor, storing energy in the process. 1-material.com The ability to create multifunctional devices that combine visual indicators of charge level with energy storage capabilities is an active area of research. For instance, a device could change color to visually signify its stored energy level, a feature with potential in portable electronics and smart packaging. 1-material.com The stable redox states and efficient charge transfer within the this compound-based polymer make it a promising candidate for the electrode material in such advanced energy storage systems. nih.govdntb.gov.ua

Table 2: Electrochemical Stability of P(EBE) Polymer Film

| Parameter | Measurement | Implication for Energy Storage |

|---|---|---|

| Electrochemical Switching | 1000 cycles | High cycle life, crucial for rechargeable devices |

| Electroactivity Retention | Almost full retention after 1000 cycles | Long-term performance stability |

| Optical Contrast Retention | 95% after 500 cycles | Durability for electrochromic energy storage applications |

Development for Luminescent Solar Concentrators (LSCs)

While direct research incorporating this compound into luminescent solar concentrators (LSCs) is not extensively documented, the fundamental photophysical properties of its derivatives suggest a strong potential for this application. LSCs are devices that use fluorescent molecules (fluorophores) embedded in a transparent waveguide to absorb sunlight over a large area, re-emit it at a longer wavelength, and guide it to small, efficient solar cells at the edges. researchgate.netflowphotochem.euunipi.it

The effectiveness of an LSC hinges on the properties of the chosen fluorophore. Key requirements include a broad absorption spectrum to capture a significant portion of solar light, a high fluorescence quantum yield (the efficiency of re-emitting absorbed photons), and a large Stokes shift (the difference in wavelength between peak absorption and peak emission). researchgate.net A large Stokes shift is particularly vital to minimize reabsorption losses, where emitted photons are re-absorbed by other fluorophores before reaching the edge of the device. flowphotochem.eu

Phenazine and quinoxaline (B1680401) derivatives, which share structural similarities with this compound, have been investigated as fluorophores in LSCs. researchgate.netosti.gov For example, donor-acceptor-donor fluorophores with a quinoxaline core have been shown to have high quantum yields (over 95% in some cases) and have been used to create LSCs with impressive photon efficiencies. researchgate.net Similarly, studies on other nitrogen-containing heterocyclic compounds, like tetrahydroacridines, have demonstrated that chemical modifications can tune their photophysical properties, including their fluorescence quantum yields and Stokes shifts. beilstein-journals.org

Given that this compound is a known chromophore and a core component of fluorescent polymers, it stands to reason that its derivatives could be engineered to meet the demands of LSC applications. researchgate.netresearchgate.net By attaching suitable electron-donating or electron-withdrawing groups to the tetrahydrophenazine framework, it should be possible to tune its absorption and emission spectra to achieve the broad absorption and large Stokes shift necessary for high-efficiency LSCs. Future research could focus on synthesizing and characterizing the photophysical properties of such derivatives to explore their viability in this renewable energy technology. mdpi.commdpi.com

Future Research Directions in 1,2,3,4 Tetrahydrophenazine Chemistry

Development of Novel Synthetic Strategies for Advanced 1,2,3,4-Tetrahydrophenazine Derivatives

The future of this compound chemistry is heavily reliant on the innovation of synthetic methodologies that offer greater efficiency, control, and access to a wider array of complex derivatives. Current research provides a foundation for several promising future directions.

One key area of development is the use of novel catalytic systems. For instance, elemental sulfur has been identified as an effective reagent for promoting the aminative aromatization of 1,2,3,4-tetrahydrophenazines to produce functionalized 1-aminophenazines without the need for transition metals. scribd.comcnrs.fr This approach is noted for its potential for further development, with ongoing research exploring the full scope of sulfur's utility in these transformations. scribd.com Future work will likely expand on this by exploring other earth-abundant catalysts and green chemistry protocols, such as microwave-assisted and ultrasound-assisted syntheses, which have proven effective for other nitrogen heterocycles. mdpi.com

Another promising avenue is the expansion of multi-component reactions. The condensation of this compound with reagents like substituted malonates, followed by dehydrogenation, has been used to construct larger, more complex systems such as aza-perylenes. acs.org Future strategies will likely aim to develop one-pot syntheses that can build intricate molecular architectures with high atom economy from simple precursors.

The table below outlines potential future synthetic strategies based on current advancements.

| Synthetic Strategy | Description | Potential Future Goal | Relevant Findings |

| Catalyst Innovation | Moving beyond traditional transition metals to use earth-abundant and environmentally benign catalysts. | Development of solvent-free mechanochemical routes and catalytic systems with high turnover numbers for synthesizing diverse derivatives. | Elemental sulfur has been successfully used to promote aminative aromatization of the tetrahydrophenazine core. scribd.comcnrs.fr |

| Green Chemistry Protocols | Employing methods like microwave irradiation and sonochemistry to accelerate reactions and reduce energy consumption. | Creation of scalable, sustainable, and high-yield synthetic pathways suitable for industrial application. | Ultrasound and microwave assistance have significantly reduced reaction times and improved yields for other heterocyclic systems. mdpi.com |

| Multi-Component Reactions | Designing one-pot reactions where multiple starting materials combine to form a complex product, forming several bonds in a single operation. | Synthesis of highly functionalized tetrahydrophenazine derivatives with tailored electronic and steric properties for specific applications. | Condensation reactions with malonates have yielded larger fused aromatic systems. acs.org |

| Flow Chemistry | Utilizing continuous flow reactors to improve reaction control, safety, and scalability. | Optimization of reaction conditions (temperature, pressure, residence time) to maximize yields and purity of advanced derivatives. | For related heterocycles, continuous flow methods have improved yields by up to 78% and cut reaction times by 40% compared to batch processes. vulcanchem.com |

Exploration of Under-Investigated Reaction Pathways and Transformation Mechanisms

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling product formation and discovering new transformations. Future research will increasingly focus on elucidating the intricate details of these pathways.